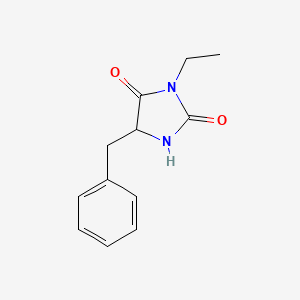

5-Benzyl-3-ethylimidazolidine-2,4-dione

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H14N2O2 |

|---|---|

Molecular Weight |

218.25 g/mol |

IUPAC Name |

5-benzyl-3-ethylimidazolidine-2,4-dione |

InChI |

InChI=1S/C12H14N2O2/c1-2-14-11(15)10(13-12(14)16)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,16) |

InChI Key |

UOZMKVJBMSHAPF-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=O)C(NC1=O)CC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization of 5 Benzyl 3 Ethylimidazolidine 2,4 Dione Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of hydantoin (B18101) derivatives in solution. researchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For analogues of 5-Benzyl-3-ethylimidazolidine-2,4-dione, both ¹H and ¹³C NMR are used to confirm the presence and arrangement of the benzyl (B1604629) and ethyl groups on the hydantoin core.

In the ¹H NMR spectrum of a typical 5-benzyl-3-ethylhydantoin analogue, distinct signals corresponding to the ethyl, benzyl, and hydantoin ring protons are expected. The ethyl group at the N-3 position typically presents as a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃), resulting from spin-spin coupling. The benzyl group at the C-5 position shows a complex multiplet for the five aromatic protons of the phenyl ring and characteristic signals for the benzylic methylene protons (-CH₂-). The proton at the C-5 position of the hydantoin ring itself will appear as a distinct signal, often a triplet or a doublet of doublets, depending on the coupling with the adjacent benzylic protons.

The chemical shifts for these protons are influenced by the electronic environment within the molecule. The analysis of these shifts and their coupling patterns allows for the complete assignment of the proton signals, confirming the proposed structure. nih.gov

¹H NMR Spectroscopic Data for Selected Analogues

| Compound Name | Solvent | Chemical Shift (δ) in ppm and Multiplicity |

|---|---|---|

| benzyl 3-bromobenzoate | CDCl₃ | 8.16 (t, 1H), 7.96-7.93 (m, 1H), 7.59 (ddd, 1H), 7.42-7.39 (m, 2H), 7.34 (ddd, 3H), 7.21 (t, 1H), 5.32 (s, 2H) rsc.org |

| benzyl 4-chlorobenzoate | CDCl₃ | 7.97-7.95 (m, 2H), 7.42-7.30 (m, 7H), 5.32 (s, 2H) rsc.org |

| benzyl 4-nitrobenzoate | CDCl₃ | 8.29-8.22 (m, 4H), 7.47-7.37 (m, 5H), 5.41 (s, 2H) rsc.org |

| benzyl 3,5-dinitrobenzoate | CDCl₃ | 9.22 (t, 1H), 9.17 (d, 2H), 7.50-7.40 (m, 5H), 5.48 (s, 2H) rsc.org |

Complementing the proton data, ¹³C NMR spectroscopy provides a map of the carbon skeleton of the molecule. For this compound analogues, key signals include those for the two distinct carbonyl carbons (C-2 and C-4) of the hydantoin ring, which typically resonate at the downfield end of the spectrum (around 155-175 ppm). The carbons of the benzyl group's phenyl ring appear in the aromatic region (approx. 125-140 ppm), while the benzylic methylene carbon gives a signal in the aliphatic region. The carbons of the N-ethyl group also appear in the aliphatic region, with distinct chemical shifts for the methylene and methyl carbons. The C-5 carbon of the hydantoin ring is also readily identifiable. The concordance of the observed ¹³C NMR signals with expected values for the proposed structure is a critical step in the confirmation process. nih.gov

¹³C NMR Spectroscopic Data for Selected Analogues

| Compound Name | Solvent | Chemical Shift (δ) in ppm |

|---|---|---|

| benzyl 3-bromobenzoate | CDCl₃ | 164.72, 135.70, 135.47, 132.39, 131.83, 129.72, 128.43, 128.19, 128.09, 128.05, 122.26, 66.86 rsc.org |

| benzyl 4-chlorobenzoate | CDCl₃ | 165.27, 139.25, 135.65, 130.90, 128.52, 128.45, 128.41, 128.18, 128.06, 66.73 rsc.org |

| benzyl 4-nitrobenzoate | CDCl₃ | 164.46, 150.52, 135.44, 135.19, 130.76, 128.68, 128.59, 128.38, 123.49, 67.59 rsc.org |

| benzyl 3,5-dinitrobenzoate | CDCl₃ | 162.37, 148.65, 134.48, 133.83, 129.49, 129.03, 128.87, 128.80, 122.42, 68.61 rsc.org |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule. For hydantoin derivatives, the IR spectrum provides clear evidence for the key structural components. The most prominent features in the IR spectra of these compounds are the strong absorption bands corresponding to the stretching vibrations of the two carbonyl (C=O) groups in the imidazolidine-2,4-dione ring. nih.gov These typically appear as two distinct bands in the region of 1700-1780 cm⁻¹. nih.gov Additionally, the N-H stretching vibration (if an N-H bond is present) can be observed around 3200-3400 cm⁻¹. nih.gov The aromatic C-H stretching vibrations of the benzyl group are found just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl and benzyl methylene groups appear just below this value.

Typical Infrared Absorption Frequencies for Hydantoin Derivatives

| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3421 - 3227 nih.gov |

| C=O (Carbonyl) | Stretch | 1775 - 1760 and 1718 - 1698 nih.gov |

| Aromatic C-H | Stretch | ~3100 - 3000 |

| Aliphatic C-H | Stretch | ~3000 - 2850 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the exact elemental composition of the parent ion. For a compound like this compound, HRMS can distinguish its molecular formula from other potential formulas that have the same nominal mass. This technique is therefore essential for confirming the identity of newly synthesized compounds and ruling out alternative structures. nih.gov

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar molecules like hydantoin derivatives without causing significant fragmentation. In ESI-MS, the sample solution is sprayed through a high-voltage needle, creating charged droplets from which ions are generated. This method typically produces protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺), allowing for a clear determination of the molecular weight. The resulting mass spectrum can confirm the molecular mass of the target compound, providing corroborating evidence for the structure elucidated by NMR and IR spectroscopy.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable insights into the molecular geometry, conformation, and intermolecular interactions, such as hydrogen bonding, which dictate the macroscopic properties of the material.

For analogues of this compound, single-crystal X-ray diffraction studies reveal detailed structural information. While a crystal structure for the exact title compound is not publicly available, data from closely related derivatives, such as 3-Ethyl-5,5-diphenylimidazolidine-2,4-dione, offer significant understanding. In the structure of this analogue, the imidazolidine-2,4-dione ring is substituted with two phenyl groups at the 5-position and an ethyl group at the N3 position. researchgate.net The phenyl rings are significantly inclined with respect to the plane of the five-membered hydantoin ring. researchgate.net

In the crystal lattice of these analogues, molecules are often organized into chains or more complex three-dimensional networks through hydrogen bonds. For instance, N-H···O hydrogen bonds are common, linking molecules into chains. researchgate.netresearchgate.net These chains can be further interconnected by other weak interactions like C-H···π interactions, creating a stable crystal packing. researchgate.netresearchgate.net The study of these interactions is crucial for understanding the solid-state behavior of the compound.

A summary of crystallographic data for a related analogue, 3-Ethyl-5,5-diphenylimidazolidine-2,4-dione, is presented below. researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₇H₁₆N₂O₂ |

| Molecular Weight | 280.32 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 6.2175(2) Å, b = 15.5036(5) Å, c = 15.3736(5) Å |

| β = 98.012(1)° | |

| Volume | 1467.45(8) ų |

| Z | 4 |

| Density (calculated) | 1.269 Mg m⁻³ |

| Radiation | Cu Kα (λ = 1.54178 Å) |

| Temperature | 150 K |

Data for 3-Ethyl-5,5-diphenylimidazolidine-2,4-dione researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties and pH Sensitivity Studies

UV-Vis spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. The absorption of UV or visible light by a compound provides information about its conjugated systems and the presence of chromophores. For this compound and its analogues, the aromatic benzyl group and the carbonyl groups of the hydantoin ring are the primary chromophores.

The UV-Vis spectrum of such compounds typically exhibits absorption bands corresponding to π → π* and n → π* electronic transitions. The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the molecular structure and the solvent environment. For example, comparative UV-Vis spectra of various derivatives can highlight the influence of different substituents on the electronic properties. researchgate.net

Furthermore, the UV-Vis absorption of hydantoin derivatives can be sensitive to changes in pH. The hydantoin ring contains an acidic N-H proton, and its deprotonation at higher pH can lead to a shift in the absorption maxima (a bathochromic or hypsochromic shift). This pH sensitivity can be exploited for various analytical applications. Studies on related compounds have shown that the addition of an acid or a base can cause a noticeable shift in the λmax values. For instance, the addition of HCl to a solution of a similar heterocyclic compound resulted in a shift of absorption peaks, and the addition of NaOH also produced a different spectral shift. researchgate.net This behavior is indicative of changes in the electronic structure of the molecule upon protonation or deprotonation.

A hypothetical representation of pH-dependent UV-Vis spectral changes for a 5-benzylhydantoin (B43465) derivative is shown in the table below.

| Condition | λmax 1 (nm) | λmax 2 (nm) | Observations |

| Neutral (pH 7) | ~260 | ~210 | Typical absorption of the aromatic ring and carbonyls. |

| Acidic (pH 2) | ~260 | ~210 | Little to no change from neutral. |

| Basic (pH 12) | ~280 | ~220 | Bathochromic shift due to deprotonation of the hydantoin ring. |

Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., LC-MS)

Chromatographic techniques are indispensable for the separation, identification, and quantification of chemical compounds in a mixture. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly well-suited for the analysis of non-volatile compounds like this compound.

HPLC is routinely used for purity assessment and quality control. A typical HPLC method for a hydantoin derivative would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid (e.g., formic acid) to improve peak shape. The detector is usually a UV detector set at a wavelength where the compound has maximum absorbance. The purity of a sample is determined by integrating the area of the main peak and any impurity peaks in the chromatogram.

LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is invaluable for the identification of impurities and degradation products, even at trace levels. The mass spectrometer provides the mass-to-charge ratio (m/z) of the parent compound and any related substances, which aids in their structural elucidation. For quantitative analysis, a tandem mass spectrometry (MS/MS) approach, often using multiple reaction monitoring (MRM), can be employed to achieve high sensitivity and specificity. The development of a robust LC-MS method requires careful optimization of chromatographic conditions and mass spectrometric parameters.

A summary of typical parameters for an LC-MS method for the analysis of a hydantoin derivative is provided in the table below.

| Parameter | Typical Conditions |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) |

| Column | Reversed-phase C18 or C8 column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase | A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid (gradient elution) |

| Flow Rate | 0.2 - 0.6 mL/min |

| Injection Volume | 1 - 5 µL |

| Detector | UV-Vis Detector and Mass Spectrometer |

| MS Ionization | Electrospray Ionization (ESI), positive or negative mode |

| MS Analysis | Full scan for identification, MS/MS for quantification (MRM) |

Computational and Theoretical Investigations on Imidazolidine 2,4 Dione Systems

Density Functional Theory (DFT) Studies on Electronic Structure, Energetics, and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic properties of many-body systems. It has been widely applied to the imidazolidine-2,4-dione (also known as hydantoin) scaffold to elucidate its fundamental chemical characteristics. edu.krdedu.krddoaj.org

The electronic structure is analyzed through the examination of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The distribution of these orbitals across the molecule highlights the regions most susceptible to electrophilic and nucleophilic attack. For the imidazolidine-2,4-dione ring, the electron density is typically concentrated around the electronegative oxygen and nitrogen atoms. researchgate.netnih.gov

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the kinetic stability and chemical reactivity of the molecule. nih.govnih.gov A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. nih.gov DFT calculations on similar heterocyclic systems have shown that substituents on the hydantoin (B18101) ring can significantly influence the HOMO-LUMO gap, thereby tuning the molecule's reactivity. researchgate.net For 5-Benzyl-3-ethylimidazolidine-2,4-dione, the benzyl (B1604629) and ethyl groups would modulate these electronic properties.

Table 1: Representative DFT-Calculated Parameters for a Substituted Imidazolidine-2,4-dione System Note: This table presents typical data from DFT studies on related structures to illustrate the outputs of such analyses. Values are illustrative.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| Total Energy | The total electronic energy of the optimized molecular structure. | Negative value (e.g., in Hartrees) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Negative value (e.g., in eV) |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Negative or positive value (e.g., in eV) |

| HOMO-LUMO Gap (ΔE) | The energy difference between LUMO and HOMO (ΔE = ELUMO - EHOMO). | Positive value (e.g., in eV) |

| Dipole Moment (µ) | A measure of the overall polarity of the molecule. | Value in Debye |

Semi-empirical Quantum Chemical Methods (e.g., AM1) for Molecular Properties

Alongside DFT, semi-empirical quantum chemical methods like Austin Model 1 (AM1) offer a computationally less expensive alternative for predicting molecular properties. These methods use a simplified form of the Schrödinger equation and incorporate parameters derived from experimental data to streamline calculations.

For larger systems or for initial high-throughput screening, AM1 can be effectively used to calculate properties of imidazolidine-2,4-dione derivatives. edu.krd Research on 5-substituted imidazolidine-2,4-diones has employed AM1 to complement DFT studies, particularly for investigating molecular stability and isomerization processes. edu.krd While less accurate than DFT for electronic properties, AM1 provides reliable predictions for geometric parameters and heats of formation, making it a valuable tool for preliminary conformational analysis and for studying large sets of related compounds.

The method is particularly useful for exploring the potential energy surface of a molecule like this compound, identifying various stable conformers and estimating the energy barriers between them. This information is vital for understanding the molecule's flexibility and the range of shapes it can adopt in different environments.

Analysis of Tautomeric Forms and Their Relative Energetic Stability

Tautomerism is a key phenomenon for imidazolidine-2,4-diones, which can exist in different isomeric forms that readily interconvert. The primary tautomerism in this system is keto-enol tautomerism, where a proton migrates from the nitrogen or α-carbon to a carbonyl oxygen, creating an enol form. edu.krdedu.krd For this compound, the principal form is the diketo tautomer. However, two potential enol tautomers can be formed by the migration of the N1-H proton to either the C2 or C4 carbonyl oxygen.

Computational methods, including DFT and ab initio calculations, are essential for determining the relative energetic stability of these tautomers. researchgate.netresearchgate.net By calculating the total energy of the optimized geometry for each tautomer, researchers can predict which form is predominant under equilibrium conditions. orientjchem.org Studies consistently show that for the parent imidazolidine-2,4-dione ring, the diketo form is significantly more stable than the enol forms in the gas phase. edu.krdedu.krdresearchgate.net

The relative stability can be influenced by the solvent environment. scispace.commdpi.com Polar solvents can stabilize more polar tautomers through intermolecular interactions like hydrogen bonding. orientjchem.org The Self-Consistent Reaction Field (SCRF) model is often used in calculations to simulate the effect of a solvent. scispace.com For this compound, while the diketo form is expected to be the most stable, computational analysis provides quantitative data on the energy differences and equilibrium constants between the tautomers in various media. scispace.com

Table 2: Theoretical Relative Energies of Imidazolidine-2,4-dione Tautomers Note: This table illustrates the concept of tautomeric stability based on computational studies of the core ring structure. ΔE is the energy difference relative to the most stable tautomer.

| Tautomeric Form | Structure | Predicted Relative Energy (ΔE) | Predominance |

|---|---|---|---|

| Diketo | The standard form with two C=O groups. | 0 kcal/mol (Reference) | Most stable, predominant form |

| Enol (at C4) | C4=O becomes C4-OH, with a C=N double bond. | High positive value | Very low |

| Enol (at C2) | C2=O becomes C2-OH, with a C=N double bond. | High positive value | Very low |

Calculation and Interpretation of Global and Local Reactivity Descriptors

Chemical Hardness (η): Defined as half the HOMO-LUMO gap, η = (ELUMO - EHOMO) / 2. A large value indicates high hardness and low reactivity (a "hard" molecule), while a small value indicates low hardness and high reactivity (a "soft" molecule). nih.goviau.ir

Chemical Potential (μ): Calculated as μ = (EHOMO + ELUMO) / 2. It measures the tendency of electrons to escape from the system. iau.ir

Electrophilicity Index (ω): Defined as ω = μ² / (2η). This index quantifies the ability of a molecule to accept electrons, classifying it as a strong or marginal electrophile. iau.ir

In addition to these global descriptors, local reactivity can be analyzed to identify specific atoms or regions within the molecule that are most likely to participate in a chemical reaction. The Fukui function is a key local descriptor that indicates the change in electron density at a specific point when the total number of electrons in the system changes. iau.ir It helps pinpoint the most probable sites for nucleophilic attack (where an electron is added) and electrophilic attack (where an electron is removed). For imidazolidine-2,4-diones, the carbonyl carbons are typically identified as primary electrophilic sites, while the oxygen atoms are nucleophilic sites. researchgate.net

Table 3: Global Reactivity Descriptors and Their Interpretation

| Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. |

| Electronegativity (χ) | χ = (I + A) / 2 | Power to attract electrons. |

| Electrophilicity Index (ω) | ω = (χ²) / (2η) | Propensity to act as an electrophile. |

Molecular Modeling and Docking Studies for Understanding Intermolecular Chemical Interactions

Molecular modeling and docking are powerful computational techniques used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein or enzyme. nih.govnih.gov This approach is fundamental in drug discovery for predicting biological activity and elucidating the mechanism of action at a molecular level. nih.gov

The process begins with generating a 3D model of the ligand. A protein target is then selected based on the known biological activities of imidazolidine-2,4-dione derivatives, which include acting as inhibitors of enzymes or modulators of receptors like the androgen receptor or Bcl-2 protein. edu.krdnih.gov

The docking algorithm then explores various possible orientations and conformations of the ligand within the protein's binding site, calculating a "docking score" for each pose to estimate the binding affinity. jpsionline.com More negative scores typically indicate stronger predicted binding. jpsionline.com

The analysis of the best-scoring poses reveals specific intermolecular interactions that stabilize the ligand-protein complex. These interactions include:

Hydrogen Bonds: The N-H and C=O groups of the imidazolidine-2,4-dione ring are prime candidates for forming hydrogen bonds with amino acid residues in the protein's active site. edu.krd

Hydrophobic Interactions: The benzyl group of the ligand can form favorable hydrophobic interactions with nonpolar residues in the binding pocket.

Pi-Pi Stacking: The aromatic ring of the benzyl group can engage in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. nih.gov

These studies provide a rational basis for the observed biological activity of related compounds and can guide the design of new derivatives, such as modifications to the benzyl or ethyl groups on the this compound structure, to enhance binding affinity and selectivity. nih.govnih.gov

Chemical Reactivity and Transformation Pathways of 5 Benzyl 3 Ethylimidazolidine 2,4 Dione

Thermal Decomposition and Pyrolysis Mechanisms

High-temperature conditions induce significant decomposition of 5-Benzyl-3-ethylimidazolidine-2,4-dione, proceeding through several competing pathways. Studies using Flash Vacuum Pyrolysis (FVP) have been instrumental in elucidating these mechanisms, which include dehydrogenation, dehydrochlorination in analogues, and the formation of radical intermediates. researchgate.net

The thermal decomposition of (S)-5-benzyl-3-ethylimidazolidine-2,4-dione under FVP conditions (500–600 °C) leads to a dehydrogenation reaction, yielding (Z)-5-benzylidene-3-ethylimidazolidine-2,4-dione. researchgate.net This transformation involves the elimination of a molecule of hydrogen (H₂) from the parent compound. The benzylidene product is formed as the thermodynamically stable Z-isomer. researchgate.net This pathway competes with other thermal reactions, and its prevalence can be influenced by the specific pyrolysis conditions.

To explore other intramolecular thermal reactions, the behavior of analogues such as (S)-5-benzyl-3-(2-chloroethyl)imidazolidine-2,4-dione has been investigated. researchgate.net When this compound is subjected to FVP, it undergoes an intramolecular cyclization reaction facilitated by the loss of hydrogen chloride (HCl). This dehydrochlorination process results in the formation of a bicyclic product, (S)-6-benzyl-2,3-dihydroimidazo[2,1-b]thiazol-5(6H)-one. researchgate.net This pathway demonstrates the utility of thermal reactions in creating more complex heterocyclic systems from suitably substituted imidazolidine-2,4-dione precursors.

A significant pathway in the high-temperature pyrolysis of this compound involves the homolytic cleavage of the C5-benzyl bond. researchgate.net This bond scission initiates a radical channel, which can lower the yields of products formed through intramolecular processes. researchgate.net The initial products of this cleavage are a benzyl (B1604629) radical and an imidazolidine-2,4-dione-based radical.

The benzyl radical itself is a crucial intermediate in the combustion and pyrolysis of many aromatic compounds. illinois.eduresearchgate.net Its decomposition is complex and does not proceed through simple bond breakage but rather through isomerization reactions. researchgate.net At temperatures above 1300 K, the benzyl radical can isomerize to species like fulvenallene or cycloheptatrienyl radical, which then break down into smaller, stable products such as acetylene (B1199291) and cyclopentadienyl (B1206354) radical. illinois.eduresearchgate.netillinois.edu The recombination of benzyl radicals can also lead to the formation of larger polycyclic aromatic hydrocarbons (PAHs) like phenanthrene (B1679779) and anthracene (B1667546) at high temperatures. rsc.org In the pyrolysis of this compound, products derived from the benzyl radical, such as toluene (B28343) and bibenzyl, have been identified, confirming the activity of this radical pathway. researchgate.net

The kinetics of the thermal decomposition of (S)-5-benzyl-3-ethylimidazolidine-2,4-dione have been analyzed to determine the activation parameters for the formation of its various pyrolysis products. researchgate.net These parameters, including the activation energy (Ea), the pre-exponential factor (log A), and the entropy of activation (ΔS‡), provide insight into the energy requirements and the nature of the transition states for each pathway. Isoconversional kinetic methods, such as Flynn-Ozawa-Wall (FOW) and Kissinger-Akahira-Sunose (KAS), are commonly employed to study the thermal stability and decomposition kinetics of complex organic molecules. mdpi.comscispace.com

The activation parameters for the formation of the main products from the FVP of (S)-5-benzyl-3-ethylimidazolidine-2,4-dione are summarized below. researchgate.net The data reveal that the dehydrogenation pathway to the benzylidene product has a significantly higher activation energy compared to the pathways originating from the radical cleavage, such as the formation of toluene. The negative entropies of activation for the intramolecular processes are consistent with highly ordered, cyclic transition states. researchgate.net

| Product | Ea (kcal/mol) | log A (s⁻¹) | ΔS‡ (cal/mol·K) |

|---|---|---|---|

| (Z)-5-Benzylidene-3-ethylimidazolidine-2,4-dione | 58.6 ± 2.0 | 12.1 ± 0.5 | -6.2 ± 2.3 |

| Toluene | 47.5 ± 1.2 | 10.7 ± 0.3 | -12.6 ± 1.4 |

| Bibenzyl | 42.7 ± 1.1 | 9.0 ± 0.3 | -19.9 ± 1.3 |

Hydrolysis Reactions of the Imidazolidine-2,4-dione Ring

The imidazolidine-2,4-dione ring is susceptible to hydrolysis, particularly under alkaline conditions, leading to ring opening. rsc.org The hydrolysis of 3-arylimidazolidine-2,4-diones has been studied kinetically, providing a mechanistic model applicable to this compound. rsc.org The reaction proceeds via the formation of the corresponding hydantoic acid. rsc.orgpcbiochemres.com

In strongly alkaline solutions (pH > 11.5), the hydantoin (B18101) ring undergoes deprotonation at the N1 position to form an unreactive anion, which inhibits hydrolysis. rsc.org In mildly alkaline media (pH < 11.5), the reaction rate is first-order with respect to the hydroxide (B78521) ion concentration. The mechanism involves a rate-determining attack of a hydroxide ion on one of the carbonyl carbons (typically C4) of the protonated hydantoin. This is supported by the Hammett parameter (ρ ≈ 0.8) and the significantly negative entropies of activation (ΔS‡ between –20 and –30 cal mol⁻¹ K⁻¹), which are characteristic of a bimolecular reaction with an ordered transition state. rsc.org This initial nucleophilic attack leads to a tetrahedral intermediate, which then undergoes ring cleavage to yield the salt of the corresponding 5-arylhydantoic acid.

Substitution Reactions on the Imidazolidine-2,4-dione Core

The imidazolidine-2,4-dione core possesses two nitrogen atoms (N1 and N3) that can potentially undergo substitution reactions, most commonly alkylation. researchgate.netnih.govresearchgate.net The regioselectivity of these reactions is a key consideration. The proton on the N3 imide nitrogen is more acidic than the proton on the N1 amide nitrogen. nih.govjst.go.jp Consequently, under typical basic conditions (e.g., NaH, K₂CO₃), alkylation occurs preferentially at the N3 position. researchgate.netjst.go.jp For a compound like this compound where the N3 position is already substituted, any further alkylation would be directed to the N1 position.

Achieving selective N1-alkylation on an unprotected hydantoin ring requires specific reaction conditions. The use of potassium bases, such as potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS), in tetrahydrofuran (B95107) (THF) has been shown to favor direct N1-alkylation over the more conventional N3-alkylation. nih.govjst.go.jp While the exact origin of this selectivity is not fully understood, the choice of solvent and counter-ion appears crucial. jst.go.jp Another method for achieving selective N3-alkylation on 5-substituted hydantoins involves using dimethylformamide dialkyl acetals as the alkylating agents. researchgate.net Substitution directly at the C5 position of a pre-formed hydantoin ring is less common, as this position is typically functionalized prior to or during the cyclization step that forms the ring. nih.gov

Electrophilic and Nucleophilic Attack Sites and Selectivity

The electronic distribution within the this compound molecule defines its reactive centers. The structure contains both electron-deficient sites, which are prone to nucleophilic attack, and electron-rich atoms that can act as nucleophiles.

Electrophilic Sites: The primary electrophilic centers are the two carbonyl carbons, C2 and C4. The polarization of the carbon-oxygen double bonds renders these carbons electron-deficient and thus susceptible to attack by nucleophiles. Hydrolysis reactions, for instance, typically initiate with a nucleophilic attack on these carbonyl groups. evitachem.com The presence of two carbonyl groups within the heterocyclic structure is a key feature of its reactivity. researchgate.net

Nucleophilic Sites: The molecule also possesses several nucleophilic sites:

Nitrogen Atoms: The nitrogen atoms, N1 and N3, have lone pairs of electrons. However, their nucleophilicity is generally reduced due to the delocalization of these electrons into the adjacent carbonyl groups. The N3-nitrogen is further substituted with an ethyl group, which can sterically hinder its participation in reactions.

C5-Carbon (via Deprotonation): The hydrogen atom at the C5 position is acidic due to the electron-withdrawing effects of the two adjacent carbonyl groups. In the presence of a base, this proton can be abstracted to form a resonance-stabilized carbanion. This carbanion is a potent nucleophile and is central to the racemization process and other C5-alkylation reactions. The formation of this intermediate is a key step in the stereolability of 5-substituted hydantoins. cardiff.ac.uk

The table below summarizes the primary reactive sites on the this compound molecule.

| Site | Type | Common Reactions |

| C2 Carbonyl Carbon | Electrophilic | Nucleophilic Acyl Substitution, Hydrolysis |

| C4 Carbonyl Carbon | Electrophilic | Nucleophilic Acyl Substitution, Hydrolysis |

| N1 Nitrogen | Nucleophilic | Alkylation, Acylation (if deprotonated) |

| C5 Carbon | Nucleophilic (as carbanion) | Deprotonation, Racemization, Alkylation |

Racemisation Processes of Chiral 5-Substituted Imidazolidine-2,4-diones in Solution

The C5 carbon of this compound is a stereocenter. The stereochemical stability of this center is of significant interest, as racemization can affect the biological activity of chiral molecules. Studies on closely related 5-substituted hydantoins, such as (S)-5-benzylhydantoin, provide detailed insights into this process. cardiff.ac.uk

The racemization of 5-substituted hydantoins in solution is primarily understood to occur through a base-catalyzed mechanism involving the reversible abstraction of the C5 proton. cardiff.ac.ukacs.org This process leads to the formation of a planar, achiral enolate or carbanion intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, resulting in a mixture of both (R) and (S) enantiomers.

Kinetic studies, including kinetic isotope effects, on (S)-5-benzylhydantoin and its N-methylated derivative support an SeI (Substitution Electrophilic, internal) mechanism of racemization. cardiff.ac.uk This mechanism is favored over an Se2 process. The rate of racemization is influenced by several factors:

Solvent: The choice of solvent significantly impacts the racemization rate. For instance, the addition of Dimethyl sulfoxide (B87167) (DMSO) to phosphate (B84403) buffers has been shown to cause a marked increase in the racemization rate for a series of 5-benzylhydantoins. cardiff.ac.uk Conversely, co-solvents like 2-propanol and dioxane were found to decrease the rate for neutral hydantoins. cardiff.ac.uk

Substituents: The electronic nature of substituents can affect the acidity of the C5 proton and thus the rate of racemization. Electron-withdrawing groups on the phenyl ring of 5-benzylhydantoin (B43465) can enhance the racemization rate due to increased stabilization of the carbanionic intermediate. researchgate.net

Catalyst: The basicity of the anionic catalyst used is a crucial factor in the rate of proton abstraction. cardiff.ac.uk

The table below presents findings on the effect of different solvents on the racemization rate of hydantoins.

| Solvent System | Effect on Racemization Rate | Reference |

| DMSO in Phosphate Buffer | Marked Rate Increase | cardiff.ac.uk |

| 2-Propanol in Buffer | Rate Decrease (for neutral hydantoins) | cardiff.ac.uk |

| Dioxane in Buffer | Rate Decrease (for neutral hydantoins) | cardiff.ac.uk |

General Ring-Opening Reactions and Reactivity of Imidazolidine (B613845) Scaffolds

The imidazolidine-2,4-dione ring is susceptible to cleavage under various conditions, leading to the formation of acyclic derivatives. These ring-opening reactions typically involve the breaking of one or more of the amide bonds within the heterocycle.

Hydrolytic Cleavage: The most common ring-opening reaction for the imidazolidine-2,4-dione scaffold is hydrolysis. This reaction can be carried out under either acidic or basic conditions. evitachem.comresearchgate.net

Basic Hydrolysis: Treatment with a strong base, such as sodium hydroxide, at elevated temperatures can lead to the saponification of the amide bonds. This typically results in the formation of the corresponding α-amino acid derivative after acidification. For this compound, this would yield N-ethyl-phenylalanine.

Acidic Hydrolysis: Heating in the presence of a strong mineral acid, like concentrated HCl, can also effectively cleave the ring to produce the corresponding amino acid. researchgate.net

Reductive Ring-Opening: While less common for diones, related imidazoline (B1206853) structures can undergo reductive ring-opening. For example, treatment of 2-imidazolines with sodium borohydride (B1222165) in the presence of acid can lead to the cleavage of a C-N bond to form N,N-disubstituted ethylenediamines. sciengine.com This suggests that under specific reductive conditions, the imidazolidine-2,4-dione ring could potentially be cleaved, although this pathway is less established than hydrolysis.

The table below outlines common conditions for ring-opening reactions of the imidazolidine scaffold.

| Reaction Type | Reagents and Conditions | Typical Product | Reference |

| Basic Hydrolysis | Aqueous NaOH, heat | α-Amino acid derivative | evitachem.comresearchgate.net |

| Acidic Hydrolysis | Concentrated HCl, heat | α-Amino acid derivative | researchgate.net |

| Reductive Cleavage (by analogy) | NaBH₄, Acid | Diamine derivative | sciengine.com |

Non Biological Applications and Industrial Relevance of Imidazolidine 2,4 Dione Derivatives

Role as Chemical Intermediates in Organic Synthesis

The hydantoin (B18101) ring is a robust and versatile core structure in organic chemistry, making its derivatives, including 5-Benzyl-3-ethylimidazolidine-2,4-dione, highly valued as chemical intermediates. Their utility stems from the ability to undergo various chemical transformations to produce a range of other valuable compounds.

Imidazolidine-2,4-dione derivatives are key precursors for synthesizing a variety of organic molecules. researchgate.net The synthesis of the hydantoin core itself is often achieved through efficient methods like the Bucherer-Bergs reaction. researchgate.net Once formed, the structure can be modified. For instance, N-alkylation, as seen in the transformation of 5,5-diphenylimidazolidine-2,4-dione to 3-Ethyl-5,5-diphenylimidazolidine-2,4-dione using ethyl bromide, demonstrates a common pathway for creating more complex derivatives. researchgate.net

The stability of the hydantoin ring allows it to act as a protected form of an amino acid, which can be later revealed through hydrolysis. evitachem.com Under acidic or basic conditions, the ring can be opened to yield the corresponding amino acids or other derivatives, making it a strategic intermediate in multi-step syntheses. evitachem.com This precursor role is not limited to amino acids; related heterocyclic cores like oxazolidine-2,4-diones have been used as intermediates in the synthesis of complex pharmaceuticals such as the antibiotic linezolid, illustrating the value of such five-membered rings as foundational scaffolds in synthetic chemistry. researchgate.net

A paramount industrial application of imidazolidine-2,4-dione derivatives is in the production of enantiomerically pure α-amino acids. researchgate.net Many synthetic routes to amino acids result in a racemic mixture (an equal mixture of both L- and D-enantiomers), which must then be separated, a process known as resolution. libretexts.org

Hydantoin derivatives provide an elegant solution to this challenge. The process often involves the use of enzymes called hydantoinases. A racemic mixture of a 5-substituted hydantoin, such as (R,S)-5-benzylhydantoin, can be treated with an L-specific hydantoinase. This enzyme selectively hydrolyzes the L-hydantoin into the corresponding L-amino acid (in this case, L-phenylalanine), leaving the D-hydantoin untouched. To improve efficiency and yield, a second enzyme, a hydantoin racemase, is often added. This enzyme continuously converts the remaining D-hydantoin back into the racemic mixture, which then becomes available for the hydantoinase. This process, known as dynamic kinetic resolution, can theoretically convert 100% of the racemic starting material into the desired pure L- or D-amino acid. google.com This enzymatic method is a cornerstone of the industrial production of various non-natural and enantiomerically pure amino acids. google.com

Table 1: Comparison of Methods for Synthesizing Enantiomerically Pure Amino Acids

| Method | Description | Advantages | Common Use |

|---|---|---|---|

| Classical Resolution | A racemic mixture of an amino acid derivative is reacted with a pure chiral resolving agent to form diastereomeric salts, which have different physical properties and can be separated by crystallization. libretexts.org | Well-established and widely applicable. | Laboratory and industrial scale resolution of various racemates. |

| Asymmetric Synthesis | A chiral catalyst or auxiliary is used to directly synthesize the desired amino acid enantiomer, avoiding the formation of a racemic mixture. researchgate.net | High enantiomeric purity in a single step. | Production of specialized amino acids, such as L-DOPA. libretexts.org |

| Dynamic Kinetic Resolution (DKR) | An enzyme (hydantoinase) selectively converts one enantiomer of a hydantoin intermediate, while another enzyme (racemase) continuously converts the remaining enantiomer back to the racemic starting material. google.com | High theoretical yield (up to 100%), high optical purity, and environmentally friendly (uses enzymes). | Industrial production of L-methionine, L-phenylalanine, and other amino acids. google.com |

Applications in Polymer Chemistry and Material Science

The unique reactivity of the nitrogen atoms within the imidazolidine-2,4-dione ring allows these compounds and their broader chemical class (imidazoles) to participate in polymerization reactions, making them valuable in material science.

Imidazolidine-2,4-dione derivatives belong to the imidazole (B134444) family, which are widely used as curing agents and accelerators for epoxy resins. threebond.co.jp Epoxy resins are thermosetting polymers that form a hard, durable material upon reaction with a curing agent or "hardener." Imidazoles act as catalytic curing agents, meaning they initiate and accelerate the polymerization of the epoxy resin. threebond.co.jpevonik.com

Their primary advantages in this application include:

Long Pot Life: They provide a relatively long working time after mixing with the resin. threebond.co.jp

Rapid Curing at Moderate Temperatures: Curing can be achieved efficiently at temperatures between 80°C and 120°C. threebond.co.jp

High Thermal Resistance: The resulting cured polymer exhibits a high heat deformation temperature, making it suitable for high-performance applications. threebond.co.jp

Imidazoles are also used as co-curing agents or accelerators for other types of hardeners, such as organic-acid anhydrides and polyamines, to enhance curing speed and improve the final properties of the material. threebond.co.jpevonik.com

Table 2: Selected Epoxy Curing Agent Types and Their Characteristics

| Curing Agent Class | Chemical Nature | Typical Characteristics | Recommended Applications |

|---|---|---|---|

| Aliphatic Amines | Modified and unmodified polyamines | Cure at room temperature, good mechanical properties. evonik.com | Coatings, flooring, adhesives. evonik.com |

| Polyamides | Reaction products of dimer acids and ethyleneamines | Good flexibility, excellent water resistance and adhesion. evonik.com | Marine and protective coatings, adhesives. evonik.com |

| Cycloaliphatic Amines | Polyamines with a saturated ring structure | Low viscosity, excellent color stability, good resistance to water spotting. evonik.com | Self-leveling floors, high-solids coatings. evonik.com |

| Imidazoles | Heterocyclic compounds containing two non-adjacent nitrogen atoms | Long pot life, rapid cure at elevated temperatures, high thermal resistance. threebond.co.jp | One-part adhesives, coating materials, casting and filling materials. threebond.co.jp |

| Anhydrides | Organic acid anhydrides | Low viscosity, long pot life, excellent electrical and mechanical properties at high temperatures. | Electrical potting and encapsulation, composites. |

Certain nitrogen-containing heterocyclic compounds have found utility as stabilizing agents. For example, some hydantoin derivatives have been reported for use as wood preservatives, protecting the material from degradation. researchgate.net This application highlights the potential for the stable hydantoin ring structure to be incorporated into systems requiring enhanced durability and resistance to environmental or chemical degradation.

Usage as Intermediates in Agrochemical Synthesis

The hydantoin scaffold is a valuable platform for the development of new agrochemicals. researchgate.net Derivatives of imidazolidine-2,4-dione serve as key intermediates in the synthesis of compounds with herbicidal and antifungal properties. mdpi.com The structural versatility of the hydantoin ring allows chemists to systematically modify the substituents at the N-1, N-3, and C-5 positions to fine-tune the biological activity and create potent, selective agents for crop protection. This makes the hydantoin core an attractive starting point in the discovery and development pipeline for new agrochemical products. researchgate.netmdpi.com

Chemical Roles as Formulation Components in Cosmetic Industries (e.g., stabilization)

Imidazolidine-2,4-dione, commonly known as hydantoin, and its derivatives are utilized within the cosmetic industry primarily for their preservative and stabilizing properties. chim.it While specific formulation data for this compound is not extensively documented in public literature, the broader class of hydantoin derivatives sees application as antimicrobial agents. chim.it For instance, Diazolidinyl Urea (B33335), a hydantoin derivative, is a well-known preservative used in a variety of cosmetic products to prevent the growth of bacteria and fungi, thereby extending shelf life. chim.it

The hydantoin structure itself, with its two nitrogen donors and two carbonyl acceptor groups, is highly reactive and suitable for creating a range of derivatives. researchgate.net This reactivity allows for the synthesis of compounds that can act as stabilizing agents in complex formulations, such as those found in polymer industries. chim.it In cosmetics, such stabilization is crucial for maintaining the intended consistency, efficacy, and safety of products over time. The role of these compounds is often to prevent the degradation of active ingredients and maintain the physical integrity of the formulation.

Function as Chiral Auxiliaries and Metal Ligands in Asymmetric Catalysis

The rigid, heterocyclic structure of imidazolidine-2,4-dione derivatives makes them highly valuable in the field of asymmetric synthesis. Optically pure hydantoins are widely employed as chiral auxiliaries and as metal ligands in asymmetric catalysis. researchgate.net A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the stereochemical outcome of a reaction, after which it can typically be recovered. researchgate.net

The compound this compound, with its stereocenter at the C5 position bearing a benzyl (B1604629) group, is structurally analogous to highly effective chiral auxiliaries used in stereoselective transformations. Research has extensively focused on similar N-benzyl hydantoins and 5-benzylimidazolidinones. For example, (2R,5R)-2-tert-butyl-5-benzylimidazolidinone has been successfully used as an organocatalyst in asymmetric cycloaddition reactions. caltech.eduacs.org The benzyl group plays a crucial role in creating a specific chiral environment, effectively shielding one face of the reacting molecule and forcing reactions to proceed with a high degree of stereocontrol. acs.orgcore.ac.uk

Detailed research findings have demonstrated the efficacy of benzyl-substituted imidazolidinone auxiliaries in achieving high diastereoselectivity in various reactions. In one study, the benzylic lithiation of an N-benzyl hydantoin followed by reaction with different electrophiles resulted in products with significant diastereomeric ratios. chim.it This demonstrates the auxiliary's ability to direct the formation of a new stereocenter with high precision.

Table 1: Diastereoselectivity in Electrophilic Quench of Lithiated N-Benzyl Hydantoin

| Electrophile | Diastereomeric Ratio (anti:syn) |

|---|---|

| Benzophenone | 91:9 |

| Other Electrophiles | 82:18 to 91:9 |

Data sourced from studies on N-benzyl hydantoin derivatives. chim.it

These auxiliaries guide reactions through the formation of iminium ions, where the bulky substituents on the imidazolidinone ring dictate the direction of nucleophilic attack. acs.orgcore.ac.uk This strategy has been applied to a range of important chemical transformations, including Diels-Alder reactions, Friedel-Crafts alkylations, and Michael additions. researchgate.net

Furthermore, the hydantoin scaffold, with its nitrogen and oxygen atoms, can act as a ligand, chelating to metal centers. researchgate.net This property is crucial in many Lewis acid-catalyzed reactions, where the coordination of the auxiliary to the metal helps to create a rigid and well-defined transition state, enhancing stereoselectivity. researchgate.net The ability of this compound to function as both a chiral director and a potential metal ligand makes it and its derivatives powerful tools for the synthesis of enantiomerically pure compounds, which are of paramount importance in the pharmaceutical industry.

Future Research Directions in the Chemistry of 5 Benzyl 3 Ethylimidazolidine 2,4 Dione

Development of Novel Synthetic Routes with Enhanced Atom Economy and Stereoselectivity

The synthesis of hydantoin (B18101) derivatives has a long history, with established methods such as the Bucherer-Bergs and Read reactions. researchgate.net However, these traditional routes often suffer from drawbacks such as harsh reaction conditions, the use of hazardous reagents, and limited stereocontrol, which are significant concerns in modern green chemistry. Future research should prioritize the development of novel synthetic pathways for 5-Benzyl-3-ethylimidazolidine-2,4-dione that are both atom-economical and highly stereoselective.

One promising avenue is the use of transition metal-catalyzed asymmetric hydrogenation of prochiral precursors like 5-benzylidene-3-ethylimidazolidine-2,4-dione. researchgate.net Research into catalysts, such as those based on palladium or iridium, could lead to high yields of the desired enantiomer. researchgate.net Another area of exploration is the application of microwave-assisted organic synthesis (MAOS). researchgate.nethilarispublisher.comresearchgate.netsciensage.infosciensage.info This technique has been shown to accelerate reaction rates, improve yields, and reduce side product formation in the synthesis of various heterocyclic compounds, and its application to the synthesis of this compound could offer a more efficient and environmentally benign alternative to conventional heating methods. researchgate.netmatanginicollege.ac.in

Furthermore, multicomponent reactions (MCRs) present an attractive strategy for enhancing atom economy by combining three or more reactants in a single step to form the final product. researchgate.net Designing an MCR for this compound would be a significant step towards a more sustainable synthetic process.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Route | Potential Advantages | Potential Challenges |

| Asymmetric Hydrogenation | High stereoselectivity, potentially high yields. researchgate.net | Catalyst cost and sensitivity, optimization of reaction conditions. |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, energy efficiency. researchgate.net | Scale-up limitations, potential for localized overheating. |

| Multicomponent Reactions | High atom economy, operational simplicity, reduced waste. researchgate.net | Identification of suitable starting materials and reaction conditions. |

Exploration of Undiscovered Chemical Reactivity and Transformation Pathways under Extreme Conditions

The chemical behavior of this compound under standard laboratory conditions provides a baseline understanding of its reactivity. However, subjecting the molecule to extreme conditions, such as high pressure, high temperature (pyrolysis), or photochemical irradiation, could unveil novel transformation pathways and lead to the synthesis of unique molecular architectures.

Flash vacuum pyrolysis (FVP) studies on similar benzyl-substituted imidazo-4-one derivatives have shown the potential for radical-mediated reactions and intramolecular rearrangements. researchgate.net Investigating the FVP of this compound could provide insights into its thermal stability and decomposition mechanisms, potentially leading to the formation of interesting and synthetically useful products.

The response of the molecule to high pressure is another unexplored area. High-pressure chemistry can alter reaction equilibria, accelerate reaction rates, and promote reactions that are not feasible at atmospheric pressure. Studying the behavior of this compound under high pressure could lead to the discovery of new polymorphs with different physical properties or trigger unexpected chemical transformations.

Photochemical reactions offer a powerful tool for inducing specific chemical transformations. The carbonyl groups and the aromatic benzyl (B1604629) moiety in this compound are potential chromophores that could absorb light and undergo various photochemical processes, such as cycloadditions, rearrangements, or radical reactions. A systematic study of its photochemistry could expand its synthetic utility.

Advanced Computational Modeling for Deeper Mechanistic Elucidation and Prediction of Chemical Behavior

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of molecules. researchgate.netppor.az Future research on this compound should leverage advanced computational modeling to gain deeper insights into its electronic structure, reactivity, and spectroscopic properties.

DFT calculations can be employed to:

Elucidate reaction mechanisms: By modeling the transition states and intermediates of potential reactions, DFT can help to understand the underlying mechanisms of both known and novel transformations. researchgate.net This is particularly valuable for designing more efficient synthetic routes and for interpreting the results of reactivity studies under extreme conditions.

Predict spectroscopic properties: Calculating properties such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra can aid in the characterization of the molecule and its reaction products. researchgate.net

Investigate conformational preferences: The benzyl and ethyl groups can adopt various conformations, which can influence the molecule's reactivity and physical properties. Computational modeling can identify the most stable conformers and the energy barriers between them.

Predict potential for self-assembly: Understanding the intermolecular interactions, such as hydrogen bonding and π-stacking, can provide insights into the crystal packing and the potential for the molecule to form supramolecular structures.

Table 2: Potential Applications of Computational Modeling for this compound

| Computational Method | Application | Expected Outcome |

| Density Functional Theory (DFT) | Mechanistic studies of synthetic reactions. | Identification of transition states and intermediates, prediction of reaction barriers. researchgate.net |

| Time-Dependent DFT (TD-DFT) | Prediction of UV-Vis absorption spectra. | Understanding of electronic transitions and photochemical potential. |

| Molecular Dynamics (MD) Simulations | Investigation of conformational dynamics and intermolecular interactions. | Insight into solid-state packing and solution-phase behavior. |

Design and Synthesis of Chemically Diverse Analogues for Emerging Non-Biological Technological Applications

While hydantoins are primarily known for their biological activities, their inherent structural features make them interesting candidates for non-biological technological applications. nih.govekb.eg Future research should focus on the rational design and synthesis of analogues of this compound with tailored properties for use in materials science, optoelectronics, and catalysis.

By systematically modifying the core structure—for example, by introducing different substituents on the benzyl ring, replacing the ethyl group with other alkyl or aryl moieties, or altering the hydantoin ring itself—it may be possible to tune the molecule's properties. For instance, the introduction of electron-donating or electron-withdrawing groups on the benzyl ring could modulate the molecule's electronic properties, making it suitable for applications in organic electronics.

The development of analogues with extended π-conjugated systems could lead to materials with interesting photophysical properties, such as fluorescence or phosphorescence, which are desirable for applications in organic light-emitting diodes (OLEDs) or as fluorescent probes. Furthermore, the synthesis of chiral analogues and their use as ligands in asymmetric catalysis is another exciting avenue for exploration.

The synthesis of related heterocyclic compounds, such as thiazolidine-2,4-diones, has demonstrated the potential for creating a wide array of derivatives with diverse properties. hilarispublisher.comresearchgate.netnih.govasianpubs.org A similar approach to creating a library of this compound analogues could unlock a range of new technological applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.